Boophiline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H55NO7S |
|---|---|
Molecular Weight |
609.9 g/mol |
IUPAC Name |
(2S,3S)-2-[[(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C33H55NO7S/c1-7-20(2)29(31(36)37)34-30(35)22(4)10-8-9-21(3)26-13-14-27-25-12-11-23-19-24(41-42(38,39)40)15-17-32(23,5)28(25)16-18-33(26,27)6/h11,20-22,24-29H,7-10,12-19H2,1-6H3,(H,34,35)(H,36,37)(H,38,39,40)/t20-,21+,22?,24-,25-,26+,27-,28-,29-,32-,33+/m0/s1 |
InChI Key |
XSTWYRBJPLEMGZ-MJXGVFHOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
Synonyms |
oophiline N-(3-sulfooxy-25-cholest-5-en-26-oyl)-L-isoleucine |
Origin of Product |
United States |
Isolation and Natural Abundance Studies
Methodologies for Extraction and Isolation from Biological Sources
The extraction and isolation of Boophiline from its natural source are critical steps for its characterization and study. The process involves careful selection of the source material and optimized protocols to ensure the purity and integrity of the compound.
The primary source organism for this compound is the cattle tick, Rhipicephalus microplus. mdpi.com This ectoparasite is prevalent in tropical and subtropical regions and poses a significant challenge to the cattle industry. scielo.org.mxnih.gov this compound is not found throughout the tick's body but is specifically localized in the wax that coats the eggs, which is secreted by the female's Gené's organ during oviposition. cambridge.orgresearchgate.net
For research purposes, engorged female ticks are collected from host animals. These ticks are then maintained in controlled laboratory conditions to lay eggs. The eggs serve as the direct biological source material for this compound extraction. researchgate.net The environment where these ticks lay their eggs, typically in soil and near the roots of grasses, is often moist and rich in microorganisms, making the protective, antimicrobial nature of the egg wax crucial for embryo survival. researchgate.netresearchgate.net
The extraction of this compound is centered on its presence within the lipid-rich egg wax. Protocols are designed to efficiently separate this waxy layer and then isolate the compound from the complex mixture.
A common method involves solvent extraction using a mixture of chloroform (B151607) and methanol (B129727) (typically in a 2:1 ratio, v/v). researchgate.net Tick eggs are vortexed in this solvent mixture, which dissolves the wax coat, transferring this compound and other lipid-soluble components into the supernatant. researchgate.net
Following the initial crude extraction, further purification steps are necessary. These can involve partitioning the extract to separate components based on their polarity. For instance, partitioning between organic and aqueous phases can help remove highly polar or non-polar impurities. researchgate.net Subsequent purification often employs chromatographic techniques. While specific protocols for this compound are not extensively detailed, methods used for similar natural products would include column chromatography or high-performance liquid chromatography (HPLC) to achieve a high degree of purity. The final structure of the isolated compound is typically confirmed using advanced analytical techniques such as 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment (FAB) mass spectrometry. researchgate.net
Table 1: Summary of Extraction and Isolation Methodologies for this compound
| Step | Technique | Description | Reference |
|---|---|---|---|
| 1. Source Material Collection | Manual Collection | Engorged female Rhipicephalus microplus ticks are collected and allowed to oviposit in a controlled environment. The eggs are then harvested. | researchgate.net |
| 2. Crude Extraction | Solvent Extraction | Tick eggs are treated with a chloroform/methanol mixture to dissolve the outer wax layer containing this compound. | researchgate.net |
| 3. Fractionation | Liquid-Liquid Partitioning | The crude extract is partitioned to separate compounds based on polarity, helping to remove major impurities. | researchgate.net |
| 4. Purification | Chromatography | Techniques such as column chromatography or HPLC are used to isolate pure this compound from the fractionated extract. | researchgate.net |
| 5. Structural Elucidation | Spectroscopy | 2D NMR and FAB Mass Spectrometry are used to confirm the chemical structure of the isolated compound. | researchgate.net |
Quantitative Analysis of this compound in Biological Matrices
Determining the concentration of this compound in biological samples, such as tick egg wax, requires sensitive and specific analytical methods. While detailed, validated quantitative assays specifically for this compound are not widely published, standard methodologies for the quantification of small molecules in complex biological matrices are applicable.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of specific compounds in biological samples. rsc.orgnih.gov This method offers high sensitivity and selectivity. For this compound analysis, a protocol would be developed involving:
Sample Preparation: Extraction of this compound from the egg wax matrix, as described previously.
Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system would be used to separate this compound from other co-extracted molecules based on its physicochemical properties. rsc.org
Detection and Quantification: A tandem mass spectrometer (MS/MS) would detect this compound with high specificity by monitoring a unique transition from a precursor ion to a product ion. This allows for accurate quantification even at very low concentrations, with limits of detection (LOD) and quantitation (LOQ) often in the picomole per milliliter (pmol/mL) range for similar compounds. rsc.org
Developing such a method is essential for studies looking to understand how the abundance of this compound changes in response to various ecological or physiological stimuli. kku.edu.savsm.edu.in
Ecological and Physiological Factors Influencing this compound Production in Natural Systems
The production of this compound is intrinsically linked to the ecological challenges and physiological processes of the Rhipicephalus microplus tick.
Ecological Factors:
Microbial Environment: Tick eggs are laid in soil, which contains a diverse community of microorganisms. researchgate.net The presence of potentially pathogenic bacteria and fungi creates strong selective pressure for a chemical defense mechanism. This compound is a key part of this defense, acting as an antimicrobial and anti-biofilm agent that protects the developing embryo. researchgate.netresearchgate.net
Physiological Factors:
Reproductive Cycle: this compound production is a component of the female tick's reproductive effort. It is synthesized and secreted by Gené's organ onto the eggs during oviposition. cambridge.org Therefore, its production is directly tied to the physiological state of the gravid female.
Host and Blood Meal Quality: The health and nutritional status of the host from which the female tick draws its final blood meal can impact its reproductive success, including the number of eggs laid and potentially the resources available for synthesizing protective compounds like this compound.
Endosymbionts: Ticks harbor endosymbiotic bacteria, such as Coxiella, which are known to play roles in tick physiology, including nutrient provisioning and development. frontiersin.org While a direct link has not been established, it is plausible that the tick's microbiome could influence the biosynthesis of essential molecules, including precursors for compounds like this compound.
| Physiological | Endosymbiont Community | Symbiotic bacteria can modulate tick physiology and may influence the synthesis of key compounds. | frontiersin.org |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-[3-(sulfooxy)-25-cholest-5-en-26-oyl]-L-isoleucine |
| Chloroform |
| Methanol |
| Cholesterol |
Structural Characterization and Stereochemical Elucidation
Advanced Spectroscopic Techniques in Boophiline Structure Determination
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, have been instrumental in assigning the structure of this compound. researchgate.netrsc.org
Comprehensive 2D NMR Investigations
Detailed two-dimensional (2D) NMR investigations have been crucial for the assignment of the this compound structure. researchgate.netrsc.org Techniques such as COSY, HSQC, and HMBC provide information about proton-proton couplings and carbon-proton correlations, allowing for the complete assignment of the diastereotopic methylene (B1212753) protons within the ring system. researchgate.nethmdb.calibretexts.orguni-koeln.dersc.org Analysis of these complex coupling patterns helps to build a comprehensive picture of the molecule's connectivity.
Mass Spectrometric Analysis (e.g., FAB Mass Spectrometry)
Mass spectrometry, including Fast Atom Bombardment (FAB) mass spectrometry, has been employed in conjunction with NMR to determine the molecular weight and elemental composition of this compound. researchgate.netnih.govcapes.gov.br FAB mass spectrometry provides information about the protonated molecule ([M+H]⁺) and characteristic fragment ions, which aids in confirming the proposed structure and provides clues about the molecule's substructures. researchgate.netnih.gov
Stereochemical Assignment of this compound and Related Isomers
Determining the full stereochemistry of this compound, especially at the C-25 position, has been a significant aspect of its characterization. researchgate.netrsc.orgresearchgate.net
Determination of Absolute Configuration, including C-25 Stereochemistry
While the initial structural assignment provided a partial picture, the absolute configuration of this compound has required further investigation. researchgate.netrsc.orgresearchgate.net The C-25 configuration, in particular, remained undetermined in early studies. researchgate.netrsc.orgresearchgate.net Recent synthetic efforts, including stereodivergent synthesis of both C-25 diastereomers of desulfated this compound, have enabled further confirmation of its absolute configuration. rsc.org Methods for determining absolute configuration often involve correlating the compound to molecules of known stereochemistry or using techniques like X-ray crystallography, optical rotatory dispersion, or chiral shift reagents in NMR, although specific details for this compound's full absolute configuration determination beyond the C-25 work require further data. wikipedia.orgyoutube.comlibretexts.orgrsc.org
Analysis of Diastereomeric Forms and Their Stability
The existence and analysis of diastereomeric forms of this compound are relevant to understanding its properties. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties, including stability. stackexchange.comlibretexts.orgmasterorganicchemistry.com The stereodivergent synthesis of C-25 diastereomers of desulfated this compound highlights the existence of such forms. rsc.org The relative stability of diastereomers can be influenced by factors such as steric interactions and electronic effects, and their analysis often involves spectroscopic methods and potentially computational studies. stackexchange.comrsc.org
Biosynthetic Pathways and Precursor Studies of Boophiline
Identification of Biosynthetic Precursors to Boophiline (e.g., Cholesterol Derivatives)
Studies have identified cholesterol as a key precursor for this compound biosynthesis in Rhipicephalus microplus. nih.govresearchgate.netufrgs.brresearchgate.net Ticks, like other arthropods, cannot synthesize cholesterol de novo and must obtain it from their diet, specifically the blood meal from their hosts. nih.govresearchgate.netufrgs.brresearchgate.net Cholesterol is also a precursor for other important arthropod molecules, such as the hormone 20-hydroxyecdysone. nih.govresearchgate.netufrgs.br
Research has shown that interfering with cholesterol metabolism in ticks can impair embryo development and increase the susceptibility of eggs to bacterial colonization, highlighting the importance of cholesterol and its derivatives like this compound for tick viability. nih.govresearchgate.net While the exact mechanisms of cholesterol uptake and metabolism in ticks for this compound synthesis are not fully understood, studies in insects provide some insight into the proteins involved, such as Niemann-Pick C (NPC) transporters and acyl-CoA:cholesterol acyltransferase (ACAT), which are involved in converting between free and esterified cholesterol. nih.govresearchgate.net
Experimental evidence supports the role of cholesterol metabolism in this compound synthesis. For instance, a decrease in the amount of cholesterol in the tick's Gené's organ, the site of egg wax production, led to decreased this compound synthesis. ufrgs.brsbbq.org.br
Proposed Enzymatic Transformations in this compound Biosynthesis
The conversion of cholesterol into this compound involves several enzymatic transformations, leading to the formation of the characteristic sterol amide structure with a sulfate (B86663) group and an isoleucine residue. nih.govmdpi.com While the complete enzymatic pathway is still under investigation, key steps involving sulfation and amidation are proposed. nih.govmdpi.comufrgs.br
Elucidation of Key Enzymatic Steps (e.g., Sulfation, Amidation)
This compound's structure, N-(3-sulfooxy-25-cholest-5-en-26-oyl)-L-isoleucine, directly suggests that sulfation of a cholesterol derivative at the 3-position and amidation involving the formation of an amide bond between a modified cholesterol side chain (at position 26) and L-isoleucine are crucial enzymatic steps. nih.govmdpi.com
Although specific enzymes involved in this compound biosynthesis in ticks have not been fully characterized, the presence of a sulfate group points towards the action of sulfotransferases, enzymes that catalyze the transfer of a sulfonate group from a donor molecule (commonly 3'-phosphoadenosine-5'-phosphosulfate, PAPS) to an acceptor molecule. Similarly, the formation of the amide bond likely involves ligase enzymes that catalyze the coupling of a carboxyl group to an amino group, potentially utilizing an activated intermediate.
Synthetic studies aimed at producing this compound or its desulfated form provide insights into the chemical transformations required, which can mirror potential enzymatic steps in the biological pathway. For example, synthetic routes have involved the incorporation of L-isoleucine fragments and functional group transformations on a cholesterol-like scaffold. researchgate.netrsc.orgrsc.orgrsc.org
Exploration of Gene Clusters Associated with Biosynthesis
As of the current research landscape, specific gene clusters directly associated with this compound biosynthesis in Rhipicephalus microplus have not been explicitly reported in the provided search results. However, the biosynthesis of complex natural products, particularly those involving multiple enzymatic steps like this compound, is often governed by biosynthetic gene clusters (BGCs) in various organisms, including bacteria and plants. nih.govsioc-journal.cnethz.ch These clusters typically contain genes encoding the necessary enzymes, regulatory proteins, and transport systems for the production of the secondary metabolite. nih.govsioc-journal.cn
The absence of a cholesterol biosynthesis pathway in ticks nih.govresearchgate.netufrgs.brresearchgate.net implies that the genes involved in the initial sterol precursor production are not present in the tick genome. However, the genes encoding the enzymes responsible for modifying the acquired cholesterol, including those for sulfation and amidation leading to this compound, would be expected to reside within the tick's genome. Future genomic and transcriptomic studies on Rhipicephalus microplus, particularly focusing on the Gené's organ, could potentially identify the BGCs or individual genes involved in the later stages of this compound synthesis.
Metabolic Interplay and Integration of this compound Biosynthesis within Host Organism Pathways
This compound biosynthesis is integrated within the broader metabolic landscape of the tick, particularly its cholesterol metabolism. nih.govresearchgate.netufrgs.brresearchgate.net Since ticks obtain cholesterol from their blood meal, the availability of dietary cholesterol directly impacts the potential for this compound production. nih.govresearchgate.netufrgs.br This highlights a metabolic interplay between the tick and its host, where the host's cholesterol serves as the primary building block for a tick defense molecule.
The synthesis of this compound in the Gené's organ ufrgs.brsbbq.org.br suggests a localized metabolic activity dedicated to producing this component of the egg wax. This process likely draws upon the general metabolic resources of the tick, including ATP for enzymatic reactions and potentially other cofactors.
The relationship between cholesterol metabolism and this compound synthesis can be viewed as an example of how organisms repurpose essential nutrients obtained from their environment or diet for the production of specialized metabolites with specific ecological roles, such as defense against microbes. nih.govufrgs.br Interfering with key points in this integrated metabolic pathway, such as cholesterol uptake or the specific enzymatic steps of this compound synthesis, could represent a target for disrupting tick reproduction and survival. nih.govresearchgate.netufrgs.br
Data Tables:
| Precursor/Intermediate | Proposed Role in this compound Biosynthesis | Evidence Source |
| Cholesterol | Primary sterol precursor obtained from host blood meal. | nih.govresearchgate.netufrgs.brresearchgate.net |
| Cholesterol Derivative (at 3-position) | Substrate for sulfation. | Implied by this compound structure nih.govmdpi.com |
| Cholesterol Derivative (at 26-position) | Substrate for amidation with L-isoleucine. | Implied by this compound structure nih.govmdpi.com |
| L-Isoleucine | Amino acid component of the amide bond. | nih.govmdpi.com |
| Proposed Enzymatic Steps | Description | Potential Enzyme Class |
| Sulfation | Addition of a sulfate group, likely at the 3-position of a cholesterol derivative. | Sulfotransferase |
| Amidation | Formation of an amide bond between a modified cholesterol side chain and L-isoleucine. | Ligase (or similar enzyme) |
Detailed Research Findings:
Cholesterol is an essential dietary nutrient for ticks and serves as a precursor for this compound. nih.govresearchgate.netufrgs.brresearchgate.net
Interfering with cholesterol metabolism in ticks negatively impacts egg development and increases susceptibility to bacterial colonization, supporting the functional importance of cholesterol-derived molecules like this compound. nih.govresearchgate.net
The Gené's organ is implicated as the site of this compound synthesis, and reduced cholesterol levels in this organ correlate with decreased this compound production. ufrgs.brsbbq.org.br
this compound is a conjugate of a sulfated cholesterol derivative and L-isoleucine, indicating that sulfation and amidation are key steps in its formation. nih.govmdpi.com
Synthetic efforts have explored chemical routes to this compound, providing insights into the necessary structural transformations, which may parallel the enzymatic processes in the tick. researchgate.netrsc.orgrsc.orgrsc.org
Synthetic Chemistry and Analog Development
Total Synthesis Approaches to Boophiline
Total synthesis efforts for this compound have aimed to construct its intricate steroidal structure, often starting from readily available precursors like bile acids. A concise synthesis of desulfated this compound has been reported starting from hyodeoxycholic acid. rsc.org This approach highlights the utility of natural products as starting materials for the synthesis of related complex molecules.
Chemo- and Regioselective Synthesis Strategies
Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules with multiple functional groups and reactive sites, such as this compound. Synthetic strategies often involve carefully chosen reaction conditions and catalysts to selectively transform specific functional groups or positions within the steroid scaffold while leaving others untouched. For example, approaches may utilize protecting group strategies or directed functionalization reactions to control reactivity. The development of methods for chemo- and regioselective synthesis is an active area of research in organic chemistry. mdpi.comrsc.orgrsc.org
Stereoselective Synthesis Methodologies for this compound and Its Isomers
This compound possesses chiral centers, and the biological activity of stereoisomers can differ significantly. researchgate.netumontpellier.fr Therefore, stereoselective synthesis methodologies are essential to control the absolute and relative configurations of these centers. umontpellier.fryoutube.comub.edu
Asymmetric Hydrogenation Applications
Asymmetric hydrogenation is a powerful tool for introducing chirality into molecules by selectively reducing a prochiral double bond in the presence of a chiral catalyst. acs.orgresearchgate.netnih.gov This methodology has been applied in the synthesis of this compound and related steroidal compounds to establish specific stereocenters. For instance, asymmetric hydrogenation has been utilized to control the configuration at the C-25 position of desulfated this compound. rsc.org The use of specific ruthenium catalysts, such as RuPHOX-Ru, has been reported for the asymmetric hydrogenation of α-substituted acrylic acids, yielding products with high enantioselectivity. rsc.orgacs.org
Photoinduced Decarboxylative Allylation in Steroid Synthesis
Photoinduced decarboxylative allylation is another valuable method employed in the synthesis of steroids, including approaches towards this compound. rsc.orgrsc.orgsciengine.com This reaction involves the use of light to promote the cleavage of a carbon-carbon bond adjacent to a carboxylic acid derivative, generating a radical that can then react with an allyl source. rsc.orgrsc.orgacs.org This strategy allows for the introduction of allyl groups and the formation of new carbon-carbon bonds under mild conditions. rsc.orgrsc.org In the context of this compound synthesis, photoinduced decarboxylative allylation has been coupled with asymmetric hydrogenation to efficiently construct the chiral side chain. rsc.orgrsc.org This approach, starting from readily available bile acids, has been shown to be efficient and tolerant of various functional groups. rsc.org
Late-Stage Functionalization of Complex Natural Product Scaffolds Inspired by this compound
The structural complexity of natural products like this compound often presents challenges for traditional synthetic approaches when aiming to create diverse analogs. Late-stage functionalization offers a means to overcome these challenges by modifying a pre-assembled complex scaffold wikipedia.orgnsf.gov. While direct examples of LSF on the this compound scaffold itself in the context of generating diverse analogs were not extensively detailed in the search results, the methodologies developed in the synthesis of this compound and related steroidal compounds highlight strategies applicable to complex natural products, including LSF techniques.
One relevant study focused on the concise synthesis of (25S)-Δ⁴-dafachronic acid and desulfated this compound rsc.orgrsc.org. This work featured a photoinduced decarboxylative allylation followed by asymmetric hydrogenation rsc.orgrsc.org. Notably, the decarboxylative allylation strategy developed in this synthesis was applied to the late-stage functionalization of a range of complex natural products and pharmaceuticals rsc.orgrsc.org. This suggests that the synthetic methodologies explored in the context of this compound synthesis can inspire or be directly applied as LSF methods for other complex scaffolds.
The synthesis involved starting materials like readily available bile acids rsc.org. For instance, the synthesis of (25S)-Δ⁴-dafachronic acid was achieved in 6 steps from lithocholic acid rsc.org. The synthesis of desulfated this compound utilized hyodeoxycholic acid as a starting material rsc.org. A key step involved the asymmetric hydrogenation of an acrylic acid intermediate (compound 19) using RuPHOX-Ru catalysts, which allowed for the stereodivergent synthesis of desulfated this compound diastereomers rsc.org. This level of control over stereochemistry at a late stage is a critical aspect of LSF for complex molecules.
Although specific data tables detailing LSF yields or scope directly "inspired by this compound" across various scaffolds were not prominently featured, the cited research demonstrates the application of synthetic steps developed during this compound synthesis to the LSF of other complex molecules rsc.orgrsc.org. The emphasis on concise synthesis from readily available starting materials and the application of methodologies like photoinduced decarboxylative allylation to other complex natural products underscore the potential for this compound-related synthetic strategies to inform LSF approaches rsc.orgrsc.org.
Mechanistic Investigations of Biological Activities in Non Human Systems
Anti-Biofilm Mechanisms in Prokaryotic Systems
Boophiline, a steroidal molecule isolated from the egg wax of the cattle tick Rhipicephalus microplus, demonstrates significant anti-biofilm properties against both Gram-negative and Gram-positive bacteria. nih.govnih.gov The mechanisms underlying this activity vary between bacterial species, indicating multiple modes of action. nih.govufrgs.br Research has focused on its effects on gene expression, cellular targets, and its relationship with bacterial communication systems.
In the Gram-negative bacterium Pseudomonas aeruginosa, a primary mechanism of this compound's anti-biofilm activity is the modulation of specific gene expression. nih.gov Studies have shown that this compound strongly inhibits the expression of the fliC and cdrA genes. nih.govscribd.com The fliC gene encodes for flagellin (B1172586), the protein subunit that polymerizes to form the flagellar filament, an organelle crucial for motility and the initial stages of biofilm formation. nih.govscribd.com The cdrA gene product is an adhesin that functions as a structural component of the biofilm matrix, essential for the integrity of the biofilm scaffold. nih.govnih.gov By repressing these key genes, this compound effectively hinders the bacterium's ability to attach to surfaces and build a mature biofilm structure. ufrgs.br
| Target Gene | Encoded Protein | Function in Biofilm Formation | Effect of this compound | Reference |
|---|---|---|---|---|
| fliC | Flagellin | Motility and initial surface attachment | Inhibits/represses expression | nih.govnih.govscribd.com |
| cdrA | CdrA Adhesin | Biofilm matrix scaffold/structural component | Inhibits/represses expression | nih.govnih.gov |
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and it is often integral to biofilm formation. However, detailed investigations into this compound's effect on Pseudomonas aeruginosa revealed that the compound does not interfere with the pathogen's quorum sensing circuits. nih.gov This finding is significant as it distinguishes this compound from many other anti-biofilm agents that specifically target QS pathways. Its ability to inhibit biofilms operates independently of this central communication system, suggesting a novel mechanism of action. nih.gov
This compound's primary cellular targets in P. aeruginosa appear to be the molecular machinery responsible for adhesion and biofilm structure, which are directly impacted by the downregulation of fliC and cdrA gene expression. nih.gov The resulting inhibition of flagellin production impairs motility and the initial attachment phase, while the lack of the CdrA adhesin weakens the extracellular matrix, preventing the formation of a robust biofilm. nih.govnih.gov Consequently, bacterial cells treated with this compound exhibit a significantly defective adhesion capability. ufrgs.br Further research suggests this compound may also interfere with a specific pathway regulated by the secondary messenger cyclic di-GMP (c-di-GMP). ufrgs.br This is supported by observations that this compound's inhibitory effect is negated when intracellular c-di-GMP levels are artificially elevated. ufrgs.br
The anti-biofilm action of this compound is not uniform across all prokaryotes, indicating different cellular targets and mechanisms in different bacteria. nih.govnih.gov
In Gram-Negative Bacteria (P. aeruginosa): The mechanism is non-bactericidal and targets specific biofilm-related pathways. It primarily involves the inhibition of gene expression (fliC, cdrA) and interference with a c-di-GMP-regulated pathway without affecting cell viability. nih.govufrgs.br
In Gram-Positive Bacteria (Staphylococcus epidermidis): In contrast, this compound exerts a direct bactericidal effect. nih.govufrgs.br Microscopic examination of treated S. epidermidis cells reveals severe morphological damage, including abnormal septum formation during cell division, disruption of the bacterial membrane, and subsequent leakage of intracellular contents. ufrgs.br
These distinct observations underscore that this compound possesses a broad spectrum of anti-biofilm activity enabled by multiple, species-dependent mechanisms. nih.gov
Roles in Arthropod Physiology and Defense Mechanisms
Contribution to Protection Against Microbial Colonization in Ticks
This compound, a steroidal molecule identified in the egg wax of the cattle tick Rhipicephalus (Boophilus) microplus, plays a crucial role in defending the eggs against microbial colonization. nih.gov Tick eggs are often laid in environments rich in microorganisms, such as the soil, making them vulnerable to attack by opportunistic and pathogenic microbes. sciencedaily.com The waxy coating on the eggs, containing this compound, provides a vital chemical barrier against these threats. nih.govsciencedaily.com
Research has demonstrated that this compound possesses significant anti-biofilm properties, effectively inhibiting the formation of these microbial communities on the egg surface. nih.gov Biofilms are structured aggregates of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which offer protection from environmental stresses and host defenses. By preventing biofilm formation, this compound helps maintain the viability of the tick eggs. nih.gov
The protective mechanism of this compound involves the disruption of key bacterial processes required for biofilm development. nih.govsciencedaily.com Detailed investigations into its effect on the Gram-negative bacterium Pseudomonas aeruginosa have revealed that this compound downregulates the expression of specific genes essential for biofilm construction. nih.gov Similarly, the egg wax extract containing this compound has been shown to inhibit biofilm formation by the Gram-positive bacterium Staphylococcus epidermidis. nih.gov
Detailed Research Findings on Gene Regulation
Studies on P. aeruginosa have identified several target genes of this compound's inhibitory action. The expression of fliC, a gene that encodes for flagellin, the primary protein component of flagella, is strongly inhibited. nih.govsciencedaily.com Flagella are crucial for bacterial motility and the initial stages of surface attachment, a prerequisite for biofilm formation.
Furthermore, this compound and the egg wax extract have been found to markedly downregulate genes responsible for producing the biofilm's extracellular matrix. nih.govsciencedaily.com These include:
cdrA : This gene is involved in producing a key structural component of the biofilm scaffold. nih.govsciencedaily.com
pelA : This gene plays a role in the production of the PEL polysaccharide, a major matrix component in many P. aeruginosa strains. sciencedaily.com
The consequence of this genetic downregulation is the formation of a fragile and structurally unsound extracellular matrix, which is unable to form a mature and robust biofilm. sciencedaily.com This targeted disruption of bacterial gene expression underscores the sophisticated chemical defense mechanism that this compound provides to tick eggs, ensuring their survival in microbially dense environments. nih.govsciencedaily.com
Influence on Cholesterol Metabolism within the Tick Host
Cholesterol is an indispensable molecule for ticks, serving as a precursor for vital compounds, including the antimicrobial agent this compound. nih.gov Ticks are incapable of synthesizing cholesterol de novo and therefore must acquire it from the blood meal of their vertebrate hosts. nih.gov The proper metabolism and utilization of this acquired cholesterol are critical for various physiological processes, including embryonic development and the production of protective molecules for the eggs. nih.gov
The synthesis of this compound is directly dependent on the availability of cholesterol. nih.gov When the cholesterol metabolism in female Rhipicephalus microplus ticks is experimentally disrupted, for instance, through the inhibition of enzymes like acyl-CoA:cholesterol acyltransferase (ACAT), their reproductive capabilities and the subsequent development of their eggs are significantly impaired. nih.gov Eggs laid by these females exhibit a heightened susceptibility to bacterial adhesion and biofilm formation by pathogens such as Pseudomonas aeruginosa. nih.gov This outcome highlights the critical role of cholesterol in producing a chemically defended egg, with this compound being a key component of this defense. nih.gov
Structure Activity Relationship Sar Studies
Influence of Stereochemical Configuration on Biological Activity (e.g., C-25 Position)
Stereochemistry, particularly at chiral centers within a molecule, can significantly impact its interaction with biological targets and, consequently, its activity. For steroidal compounds, the configuration at various positions, such as C-25 in the side chain, has been shown to be critical. Research on steroidal DAF-12 modulators, which share structural similarities with Boophiline, highlights the importance of C-25 stereochemistry. Studies have indicated that for certain dafachronic acid isomers, the 25(S)-diastereoisomers exhibit greater potency as DAF-12 agonists compared to their corresponding (R)-epimers. researchgate.net While the C-25 configuration of naturally occurring this compound has been noted as undetermined in some research, stereodivergent synthesis of diastereomers of desulfated this compound has been employed to help confirm its absolute configuration. rsc.orgresearchgate.net These findings underscore the potential for the stereochemical configuration at C-25 to play a defining role in the biological profile of this compound and related steroids.
Effects of Functional Group Modifications on Activity Profiles
The presence and nature of functional groups on a molecule are key determinants of its interaction with biological systems. SAR studies often involve modifying or replacing functional groups to understand their contribution to activity. For steroidal compounds, alterations to functional groups at different positions can lead to significant changes in potency or even switch the activity profile (e.g., from agonist to antagonist). For instance, in the context of steroidal DAF-12 modulators, replacing the C20-methyl group with a carbonyl has been shown to result in a substantial loss of potency. researchgate.net Conversely, the replacement of the carboxylic acid moiety with a hydroxyl group yielded derivatives with an antagonistic profile. researchgate.net General principles of functional group modification in SAR studies involve assessing the impact of changes on properties like hydrogen bonding, lipophilicity, and electronic distribution, which in turn affect binding affinity and efficacy. biotechacademy.dknih.gov The introduction of fluorine atoms, for example, can influence metabolic stability and potency due to the unique properties of the C-F bond and the size similarity between fluorine and hydrogen. biotechacademy.dkresearchgate.net
Computational Chemistry Approaches to SAR Analysis
Computational chemistry plays an increasingly vital role in modern SAR studies, complementing experimental approaches by providing insights into molecular interactions, conformational preferences, and electronic properties. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are employed to understand the relationship between structure and activity at a molecular level. winona.edursc.orgcollaborativedrug.com For steroidal compounds, computational analysis has been used to investigate the preferred conformations and arrangements of key structural features, such as the carboxylic acid tail and the C25-methyl group in dafachronic acids, highlighting their importance for receptor binding and activation. researchgate.net These computational methods can help predict the activity of novel or modified compounds, guide the design of targeted libraries, and provide a deeper understanding of the molecular basis for observed biological effects. collaborativedrug.comrsc.org
Analytical Methodologies for Boophiline Research
Advanced Chromatographic Separation and Purification Techniques
Chromatography is a fundamental technique for separating and purifying components from complex mixtures, essential for isolating boophiline from its natural sources or reaction mixtures. nih.govbioanalysis-zone.combritannica.com The principle relies on the differential distribution of compounds between a stationary phase and a mobile phase. nih.govbioanalysis-zone.combritannica.com
For the isolation of this compound, techniques such as column chromatography are employed. nih.govbritannica.com This method involves a stationary phase packed into a column, through which the sample is passed with a mobile phase. nih.govbritannica.com Differences in the affinity of this compound and other compounds for the stationary and mobile phases result in their separation. nih.govbritannica.com
High-performance liquid chromatography (HPLC) is a more advanced chromatographic technique offering higher resolution and efficiency, suitable for both analytical and preparative separations. vdoc.pubresearchgate.net HPLC utilizes smaller particle sizes for the stationary phase, allowing for better separation power. vdoc.pub Mobile phases often consist of mixtures of methanol-water or acetonitrile-water, frequently used under gradient conditions to optimize separation of compounds with varying polarities. vdoc.pub Analytical HPLC can be readily scaled up to preparative separation if the stationary phase chemistry is similar. vdoc.pub
Thin-layer chromatography (TLC) is another chromatographic method used, particularly for monitoring reactions or assessing the purity of fractions obtained from column chromatography. rsc.orgmdpi.com Compounds separated on a thin layer of stationary phase (e.g., silica) are visualized using UV light or staining reagents. rsc.orgmdpi.com
High-Resolution Spectrometric Approaches for Structural Confirmation and Quantification
Spectrometric methods are crucial for confirming the structure of this compound and for its quantification. Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for providing structural information through fragmentation analysis. pittcon.orgmdpi.comnih.govlibretexts.org High-resolution MS allows for accurate mass measurements, enabling confident assignment of molecular formulas. mdpi.comnih.gov Tandem MS (MS/MS) further aids in structural elucidation by fragmenting the molecular ion and analyzing the resulting fragment ions. pittcon.orgmdpi.comnih.govlibretexts.org Fast Atom Bombardment (FAB) mass spectrometry has been used in the structural investigation of this compound. researchgate.netunine.ch
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within a molecule, offering crucial data for structural confirmation. rsc.orgmdpi.com Both 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (such as COSY, HMBC, and HSQC) are utilized to assign resonances and establish connectivity between atoms. rsc.orgmdpi.com Detailed 2D NMR investigations have been employed in conjunction with FAB mass spectrometry and acidic hydrolyses to assign the structure of this compound. researchgate.netunine.ch Complete assignment of the diastereotopic methylene (B1212753) protons of the ring system was deduced from NMR data. researchgate.netunine.ch
Examples of NMR data reported for this compound or related synthetic intermediates include characteristic chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). rsc.org
Table 1: Selected NMR Spectroscopic Data Examples
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| ¹H | 7.92 – 7.86 | m | - | CDCl₃ | rsc.org |
| ¹³C | 213.5 | - | - | CDCl₃ | rsc.org |
| ¹³C | 170.1 | - | - | CDCl₃ | rsc.org |
High-resolution mass spectrometry (HRMS), particularly using techniques like Electrospray Ionization (ESI+), provides accurate mass-to-charge ratios ([M+H]⁺ or [M+Na]⁺), which can be compared to calculated values for proposed molecular formulas. rsc.org
Table 2: High-Resolution Mass Spectrometry Data Example
| Ionization Mode | Calculated Mass | Found Mass | Formula | Reference |
| ESI+ | 520.3063 | 520.3075 | C₃₂H₄₂NO₅⁺ | rsc.org |
Bioanalytical Assays for Assessing Biological Activities in in vitro Systems
Bioanalytical assays are essential for evaluating the biological activities of this compound in in vitro settings. These assays are designed to measure specific biological responses or interactions in a controlled laboratory environment.
Agar (B569324) dilution assays have been used to assess the antifungal and antibacterial properties of this compound. researchgate.netunine.ch In these assays, different concentrations of this compound are incorporated into agar medium, and the growth of microorganisms like Cladosporium cucumerinum, Bacillus subtilis, and Escherichia coli is observed. researchgate.netunine.ch Research findings indicate that this compound exhibited antifungal activity against Cladosporium cucumerinum and antibacterial activity against Bacillus subtilis and Escherichia coli in agar dilution assays. researchgate.netunine.ch
Other in vitro bioassays relevant to compounds like this compound, such as those evaluating acaricidal activity, have been developed, including modified larval immersion tests. nih.gov These assays involve exposing target organisms (e.g., tick larvae) to the compound and assessing effects like mortality. nih.gov Enzyme assays are also utilized to evaluate the inhibitory activity of compounds against specific enzymes. rsc.orgmdpi.com
Metabolomics and Proteomics Approaches to Uncover Cellular Mechanisms
Metabolomics and proteomics are powerful systems biology approaches that can be applied to understand the cellular mechanisms influenced by this compound. Metabolomics involves the large-scale study of small molecules (metabolites) within a biological system, providing a snapshot of cellular biochemical activity. nih.govmetabolon.com Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions, offering insights into cellular functions and pathways. mdpi.comnih.govrsc.orgnih.govrsc.org
By applying integrated metabolomics and proteomics approaches, researchers can gain a more comprehensive view of how this compound interacts with cellular processes. nih.govmetabolon.comrsc.orgnih.gov Changes in metabolite and protein profiles in cells or organisms exposed to this compound can help identify affected metabolic pathways, protein targets, and downstream cellular responses. nih.govrsc.org Mass spectrometry is a central technique in both metabolomics and proteomics due to its sensitivity and ability to identify and quantify a wide range of molecules. mdpi.comnih.govnih.govrsc.orgnih.gov
While specific detailed findings on this compound using integrated metabolomics and proteomics were not extensively detailed in the search results, these 'omics' technologies are generally applied to uncover molecular mechanisms by identifying significantly altered proteins and metabolites and mapping them to biological pathways. nih.govrsc.org This can reveal how a compound like this compound might exert its biological effects at a molecular level. nih.govrsc.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 10651363 |
Interactive Data Tables:
Table 1: Selected NMR Spectroscopic Data Examples
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| ¹H | 7.92 – 7.86 | m | - | CDCl₃ | rsc.org |
| ¹³C | 213.5 | - | - | CDCl₃ | rsc.org |
| ¹³C | 170.1 | - | - | CDCl₃ | rsc.org |
Table 2: High-Resolution Mass Spectrometry Data Example
| Ionization Mode | Calculated Mass | Found Mass | Formula | Reference |
| ESI+ | 520.3063 | 520.3075 | C₃₂H₄₂NO₅⁺ | rsc.org |
Future Research Directions and Translational Perspectives in Non Human Applications
Comprehensive Elucidation of Complete Biosynthetic Pathways
A fundamental area for future investigation is the complete elucidation of the biosynthetic pathway of Boophiline within the cattle tick. Insects, including ticks, are generally incapable of de novo sterol biosynthesis and must acquire sterols from their diet. avocadosource.comnih.gov They do, however, possess enzymatic machinery to modify these dietary sterols. avocadosource.com this compound is an N-[3-(sulfooxy)-25ξ-cholest-5-en-26-oyl]-L-isoleucine, indicating a complex biosynthetic process involving the modification of a cholesterol-like precursor and its subsequent conjugation with the amino acid L-isoleucine.
Future research should focus on identifying and characterizing the specific enzymes involved in this pathway. This would likely include:
Sterol-modifying enzymes: Identifying the specific desaturases, hydroxylases, and oxidases that functionalize the sterol backbone to create the cholest-5-en-26-oic acid moiety.
Acyl-CoA synthetases: Characterizing the enzyme responsible for activating the carboxylic acid group of the modified sterol.
N-acyltransferases: Isolating and characterizing the enzyme that catalyzes the final amide bond formation between the activated sterol and L-isoleucine.
Understanding the complete biosynthetic pathway could enable the heterologous production of this compound or its precursors in microbial systems, providing a more sustainable and scalable source of the compound. nih.gov
Discovery and Characterization of Novel Molecular and Cellular Targets in Pathogenic Microbes and Arthropods
This compound has demonstrated in vitro antifungal activity against Cladosporium cucumerinum and antibacterial activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. However, the precise molecular and cellular targets of this compound in these organisms remain unknown.
Future research should aim to:
Elucidate the antifungal mechanism: Many antifungal agents that are sterol-like in structure interfere with the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes. researchgate.netfrontiersin.org Investigations could explore whether this compound inhibits key enzymes in the ergosterol pathway of C. cucumerinum, such as lanosterol (B1674476) 14α-demethylase. davidmoore.org.uknih.gov
Determine the antibacterial mechanism: The antibacterial action of this compound could involve various mechanisms, such as disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid or protein synthesis. oregonstate.educationnih.govfip.org Studies utilizing techniques like transcriptomics, proteomics, and cellular imaging could help identify the specific targets in B. subtilis and E. coli. For instance, investigating its effect on bacterial membrane integrity and potential inhibition of key cellular processes would be a logical starting point. semanticscholar.orgfrontiersin.org
Identifying the molecular targets is crucial for understanding the compound's spectrum of activity and for the rational design of more potent and selective analogs.
Development of Enhanced Synthetic Strategies for Scalable Production
The limited availability of this compound from its natural source necessitates the development of efficient and scalable synthetic routes. A concise synthesis of desulfated this compound has been reported, providing a foundation for future synthetic endeavors. rsc.org However, for practical applications, especially in agriculture or veterinary medicine, large quantities of the compound would be required.
Future research in this area should focus on:
Achieving scalability: Adapting the synthesis for large-scale production is a critical step for translational research. acs.orgrsc.org This involves addressing challenges such as the cost and availability of starting materials, the safety of the chemical processes, and the ease of purification.
Developing modular approaches: A modular synthesis would facilitate the creation of a diverse library of this compound analogs for structure-activity relationship (SAR) studies. acs.org
Successful development of scalable synthetic strategies will be instrumental in enabling the comprehensive biological evaluation of this compound and its analogs.
Exploration of this compound and Its Analogs as Biocontrol Agents (e.g., for Tick Control, Biofilm Management)
The origin of this compound from a significant livestock pest, the cattle tick, combined with its antimicrobial properties, suggests its potential as a biocontrol agent.
Future research could explore:
Acaricidal activity: Investigating the direct effects of this compound and its analogs on different life stages of Rhipicephalus microplus and other tick species is a primary research direction. This could involve assessing its impact on tick mortality, feeding, and reproduction. The development of natural product-based acaricides is of great interest due to the increasing resistance of ticks to conventional chemical treatments. nih.gov
Biofilm management: Bacterial biofilms are a significant problem in veterinary medicine and animal husbandry, contributing to persistent infections and contamination. researchgate.netnih.gov The antimicrobial activity of this compound suggests it may have the potential to inhibit biofilm formation or disrupt existing biofilms. Studies have shown that other aminosterol derivatives possess anti-biofilm properties. mdpi.com Research in this area could evaluate the efficacy of this compound and its analogs against biofilms of relevant veterinary pathogens. bioengineer.orgnih.gov
The development of this compound-based biocontrol agents could offer more environmentally friendly alternatives to synthetic pesticides and contribute to integrated pest and disease management strategies.
Investigating this compound as a Lead Compound for Novel Non-Human Antimicrobials and Antiparasitics
The unique structure and biological activity of this compound make it an attractive lead compound for the development of new antimicrobials and antiparasitics for non-human applications. mdpi.comnih.govaimspress.comaimspress.comfrontiersin.org
Key areas for future investigation include:
Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating a range of this compound analogs to understand the relationship between their chemical structure and biological activity is crucial. acs.orgsemanticscholar.orgmdpi.comnih.gov This would involve modifying the sterol backbone, the amino acid moiety, and the sulfate (B86663) group to identify the key structural features responsible for its antimicrobial and potential antiparasitic effects.
Spectrum of activity: Expanding the testing of this compound and its optimized analogs against a broader range of veterinary pathogens, including other species of bacteria, fungi, and parasites, is necessary to define its potential applications.
Development of novel scaffolds: Using the this compound structure as a scaffold for the design and synthesis of entirely new classes of antimicrobial and antiparasitic agents could lead to the discovery of compounds with novel mechanisms of action and improved therapeutic properties. nih.govnih.gov
Q & A
Q. How to design a longitudinal study assessing this compound’s chronic toxicity in animal models?
- Methodological Answer :
- Dosing Regimen : Daily oral gavage (1–10 mg/kg) over 90 days.
- Endpoints : Histopathology (liver/kidney), serum biochemistry (ALT, creatinine), and behavioral metrics .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal reporting .
Data Contradiction and Validation
Q. How to reconcile conflicting results in this compound’s pharmacokinetic parameters between rodent and primate models?
- Methodological Answer :
- Cross-Species Scaling : Allometric modeling to adjust for metabolic rate differences.
- Tissue Distribution Studies : Radiolabeled this compound with PET imaging .
- Enzyme Activity Assays : Compare CYP450 metabolism profiles across species .
Q. What steps validate this compound’s target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
